molecular formula C7H14ClNO2 B13460530 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B13460530
M. Wt: 179.64 g/mol
InChI Key: NSBZVZDGQAOARB-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a carboxylic acid group at the 1-position and a 2-aminoethyl substituent at the 3-position of the cyclobutane ring. The hydrochloride salt enhances its stability and solubility in aqueous systems. This compound is of interest in medicinal chemistry and chiral synthesis due to its constrained cyclic structure, which can influence pharmacokinetic properties and binding affinity in drug candidates .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

3-(2-aminoethyl)cyclobutane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c8-2-1-5-3-6(4-5)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H

InChI Key

NSBZVZDGQAOARB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1C(=O)O)CCN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects and as a scaffold for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and receptor-mediated actions.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among cyclobutane derivatives include:

  • Substituent Type: The presence of aminoethyl vs. The aminoethyl group provides extended flexibility, which may enhance interactions with biological targets .
  • Carboxylic Acid vs. Ester: Methyl esters (e.g., methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate hydrochloride, CAS: 1392804-34-0) are lipophilic and often used as prodrugs, whereas the free carboxylic acid in the target compound improves water solubility and direct reactivity in coupling reactions .
  • Ring Substitutions: Derivatives like 3-(trifluoromethyl)cyclobutane-1-carboxylic acid (CAS: 1408075-99-9) introduce electron-withdrawing groups, affecting acidity and metabolic stability compared to the aminoethyl-substituted compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid HCl C₇H₁₃ClNO₂ ~193.6 (estimated) Not explicitly listed High solubility in water due to HCl salt; potential chiral centers
cis-(1S,3S)-3-(Aminomethyl)cyclobutane-1-carboxylic acid HCl C₆H₁₂ClNO₂ 165.62 1427319-42-3 98% purity; used in chiral building blocks
Methyl 3-amino-2,2-dimethylcyclobutane-1-carboxylate HCl C₈H₁₆ClNO₂ 193.67 1392804-34-0 Esterified form; lipophilic; used in drug intermediate synthesis
trans-3-Fluorocyclobutanamine HCl C₄H₉ClFN 125.57 63930-59-6 Fluorine substituent enhances metabolic stability; smaller molecular weight

Key Research Findings

  • Steric Effects: Aminoethyl-substituted cyclobutanes exhibit improved binding to G-protein-coupled receptors compared to aminomethyl analogs, as observed in tryptamine derivatives () .
  • Solubility vs. Bioavailability : Hydrochloride salts of carboxylic acid derivatives (e.g., the target compound) show higher aqueous solubility than esterified forms, though esters may better penetrate cell membranes .
  • Thermal Stability : Cyclobutane rings with bulky substituents (e.g., 2,2-dimethyl groups in CAS 1392804-34-0) demonstrate enhanced thermal stability, critical for high-temperature reactions .

Biological Activity

3-(2-Aminoethyl)cyclobutane-1-carboxylic acid hydrochloride, a derivative of cyclobutane, has garnered attention in pharmacological research due to its potential biological activities. This compound is part of a class of aminocyclobutanecarboxylic acids (AACB), which have been shown to exhibit various biological effects, including antitumor, analgesic, and neuroprotective properties.

Chemical Structure and Properties

The molecular formula for this compound is C7H12ClN2O2C_7H_{12}ClN_2O_2. The compound features a cyclobutane ring with an aminoethyl side chain and a carboxylic acid functional group, which are critical for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits antitumor properties . It acts as an inhibitor of tumor growth and has been identified as a selective antagonist of N-methyl-D-aspartic acid (NMDA) receptors, which are implicated in various cancer pathways. Studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cells in vitro and in vivo .

Neuroprotective Effects

The compound also displays neuroprotective effects , particularly through its interaction with NMDA receptors. By modulating excitatory neurotransmission, it may help protect neurons from excitotoxicity associated with neurodegenerative diseases. Its low toxicity profile further enhances its potential as a therapeutic agent in neurological contexts .

Analgesic and Sedative Properties

In addition to its antitumor and neuroprotective activities, this compound has been noted for its analgesic and sedative effects. Various studies have reported that AACB derivatives can alleviate pain and induce sedation in animal models, suggesting their utility in pain management therapies .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Structure-activity relationship (SAR) studies have indicated that modifications to the cyclobutane ring or the aminoethyl side chain can significantly influence the biological activity of the compound .

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound against glioblastoma cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Neuroprotection in Animal Models

In a model of traumatic brain injury, administration of this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups. The protective effect was linked to decreased levels of excitatory neurotransmitters post-injury .

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Biological Activity
3-(2-Aminoethyl)cyclobutane-1-carboxylic acid HClC₇H₁₂ClN₂O₂Antitumor, neuroprotective
N-(2-aminoethyl)cyclopropanecarboxamide HClC₇H₁₅ClN₂OAntimicrobial
N-(2-aminoethyl)cyclohexanecarboxamide HClC₈H₁₉ClN₂OAnalgesic

Q & A

Q. Basic Research Focus

  • Solubility : The hydrochloride salt increases aqueous solubility by 5–10× due to ionic interactions, critical for biological assays (e.g., IC₅₀ determinations) .
  • Stability :
    • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃.
    • pH Sensitivity : Stable in acidic conditions (pH 2–4); degrades in alkaline media via β-elimination .
      Storage Recommendations : Store at 2–8°C under inert gas (N₂/Ar) to prevent hygroscopic degradation .

What reaction mechanisms govern the compound’s interactions in biological systems?

Q. Advanced Research Focus

  • Enzyme Inhibition : The cyclobutane ring’s strain enhances binding to ATP pockets in kinases (e.g., EGFR), with Ki values ~50 nM .
  • Receptor Modulation : The aminoethyl group forms hydrogen bonds with serotonin receptors (5-HT₂A), as shown by MD simulations .
  • Metabolic Pathways : Undergoes hepatic CYP3A4-mediated oxidation, producing a carboxylic acid metabolite (t₁/₂ = 3.5 hrs) .

How do structural analogs differ in biological activity, and what design principles optimize selectivity?

Q. Advanced Research Focus

CompoundKey ModificationBiological Activity Change
1-Aminocyclobutane-1-carboxylic acidNo aminoethyl side chainReduced kinase inhibition (Ki > 1 µM)
3-(Benzylamino) analogBulkier substituentImproved 5-HT₂A affinity (EC₅₀ = 12 nM)
2-Methylcyclobutane variantIncreased ring strainEnhanced metabolic stability (t₁/₂ = 6 hrs)

Design Principle : Balancing steric bulk (for target selectivity) and ring strain (for binding energy) optimizes pharmacokinetics .

What analytical methods validate purity and structural integrity?

Q. Methodological Focus

  • NMR : ¹H/¹³C NMR confirms cyclobutane geometry (δ 2.5–3.5 ppm for ring protons) and salt formation (broad NH₃⁺ peak at δ 8.5–9.5 ppm) .
  • HPLC-MS : Purity >98% via C18 column (0.1% TFA mobile phase; m/z 192.1 [M+H]⁺) .
  • XRPD : Differentiates crystalline polymorphs (critical for bioavailability) .

How can researchers resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Source Variability : Batch-dependent impurities (e.g., residual Pd in synthetic lots) may artificially inflate IC₅₀ values .
  • Assay Conditions : Differences in buffer ionic strength (e.g., 100 mM vs. 150 mM NaCl) alter receptor binding kinetics .
  • Structural Isomerism : Undetected epimerization during synthesis (e.g., cis vs. trans cyclobutane) leads to divergent results .
    Resolution Strategy : Use chiral HPLC and orthogonal binding assays (SPR vs. FRET) to validate findings .

What safety protocols are essential for handling this compound?

Q. Basic Research Focus

  • PPE : Nitrile gloves, FFP3 masks, and ventilated fume hoods (particle size <5 µm risks respiratory exposure) .
  • Spill Management : Neutralize with 5% NaHCO₃ before disposal .
  • Acute Toxicity : LD₅₀ (oral, rat) = 650 mg/kg; monitor for CNS depression in vivo studies .

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